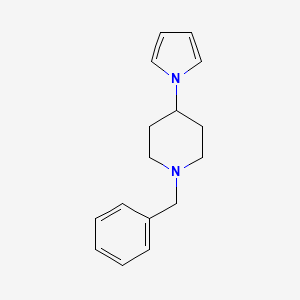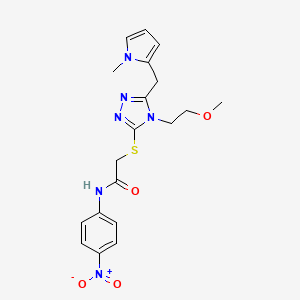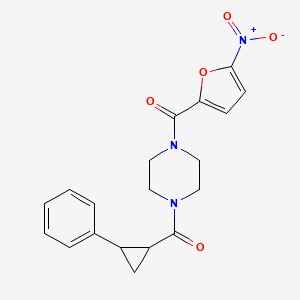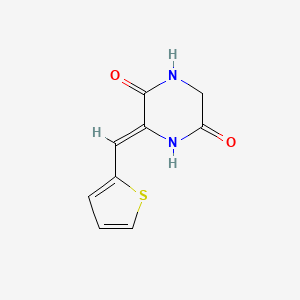![molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8](/img/structure/B3000507.png)
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis of Novel Compounds : The synthesis of novel compounds from 10-undecenoic acid hydrazide, involving intermediates such as 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, has been detailed. These synthesized compounds were analyzed for their structure and stereochemistry, along with biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Alpha-Sulfanyl-Beta-Amino Acid Derivatives : Research into the Mannich-type reaction for the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide includes compounds like this compound. This study emphasized the importance of these derivatives as building blocks in pharmaceuticals (Kantam, Mahendar, Sreedhar, Choudary, Bhargava, & Privér, 2010).
Dihydropyrimidine-5-carbonitriles Structural Characterization : The structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which includes similar compounds, was conducted. This study provided insights into their potential as dihydrofolate reductase inhibitors, a crucial aspect in pharmaceutical development (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).
Catalysis and Chemical Reactions
Recyclable Catalyst Development : A study focused on sulfuric acid derivatives, including compounds structurally related to this compound, as recyclable catalysts for specific condensation reactions. This has implications for more sustainable and efficient chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Polyimides with High Refractive Index : Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which involve related chemical structures, indicated their utility in creating materials with high refractive indices and low birefringence. Such materials are valuable in optics and electronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Biochemical Applications
Antibacterial Activity : A study focused on the synthesis and antibacterial activity of specific amino-heterocyclic compounds, which includes compounds structurally similar to this compound. The findings highlight the potential of these compounds in developing new antibacterial agents (Hu, Sun, Li, Huang, & Zhang, 2006).
Antioxidant and Antixanthine Oxidase Activities : Compounds structurally related to this compound were synthesized and evaluated for their antioxidant, antixanthine oxidase, and antielastase activities. These studies contribute to the understanding of potential pharmaceutical and cosmetic applications (Onul, Ertik, Mermer, & Yanardag, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSIYJOPUITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)


![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)


![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)
